molecular formula C20H21Cl2N3O3S B2487780 N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216694-75-5

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2487780
CAS No.: 1216694-75-5
M. Wt: 454.37
InChI Key: ZVJRGBBCMTVDTR-UHFFFAOYSA-N
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Description

N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride is a structurally complex molecule featuring a benzothiazole core substituted with a chloro group at position 6, linked via a carboxamide bridge to a 2,3-dihydro-1,4-benzodioxine ring. The dimethylaminoethyl side chain introduces a basic tertiary amine, which is protonated in the hydrochloride salt form to enhance aqueous solubility. Benzothiazole derivatives are well-documented for their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation . The benzodioxine moiety, a six-membered ring containing two oxygen atoms, may contribute to metabolic stability and electronic properties distinct from sulfur-containing analogs like benzodithiazines .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S.ClH/c1-23(2)9-10-24(20-22-14-8-7-13(21)11-18(14)28-20)19(25)17-12-26-15-5-3-4-6-16(15)27-17;/h3-8,11,17H,9-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJRGBBCMTVDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3COC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the benzodioxine ring and the dimethylaminoethyl group. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiazole and benzodioxine compounds.

Scientific Research Applications

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing new organic molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound is explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dimethylaminoethyl group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Benzothiazole Carboxamide Derivatives ()

Compounds such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) and N-[2-(2,6-difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h) share the benzothiazole-carboxamide backbone but incorporate thiazolidinone rings instead of the benzodioxine system. Key differences include:

  • Synthetic Yields: The target compound’s synthesis may face challenges due to steric hindrance from the dimethylaminoethyl group, whereas simpler derivatives like 4g and 4h achieve higher yields (70% and 60%, respectively) in ethanol .
  • Spectral Data : IR spectra of benzothiazole-carboxamides typically show peaks at ~1645 cm⁻¹ (C=O stretch) and ~1345–1155 cm⁻¹ (sulfonamide or ether stretches) , while the benzodioxine ring in the target compound may exhibit distinct oxygen-related vibrations.

Benzodithiazine Derivatives ()

Compounds like methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (3) and 6-chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (17) highlight the impact of sulfur vs. oxygen heteroatoms:

  • Electronic Properties: Benzodithiazines contain two sulfur atoms, enhancing electron-withdrawing effects and metabolic stability via sulfonyl groups (IR: 1340–1155 cm⁻¹) .
  • Functional Groups: The target compound’s dimethylaminoethyl side chain improves solubility in polar solvents (via protonation), whereas benzodithiazines with ester or cyano groups (e.g., compound 17) prioritize electronic modulation over solubility .

Pharmacological Implications ()

The dimethylaminoethyl group could mimic tertiary amines in CNS-active drugs, facilitating blood-brain barrier traversal .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Solubility (Salt Form) Notable IR Peaks (cm⁻¹)
Target Compound Benzothiazole-Benzodioxine 6-Cl, dimethylaminoethyl High (HCl salt) ~1645 (C=O), ~1250 (C-O-C)
4g () Benzothiazole-Thiazolidinone 4-chlorophenyl Moderate 1645 (C=O), 1345 (SO₂)
Compound 3 () Benzodithiazine Methyl ester, 1-methylhydrazino Low 1740 (C=O), 1340 (SO₂)
Compound 17 () Benzodithiazine 7-cyano, 2-hydroxybenzylidene Low 2235 (C≡N), 1605 (C=N), 1330 (SO₂)

Biological Activity

N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula is represented as follows:

Molecular Formula C17H20ClN3O3S\text{Molecular Formula }C_{17}H_{20}ClN_{3}O_{3}S

Key Properties:

  • Molecular Weight: 367.87 g/mol
  • Purity: Typically >95%
  • Storage Conditions: Store in a cool, dry place away from light.

Research indicates that this compound may interact with various biological targets, including:

  • Muscarinic Receptors: It has been shown to modulate the activity of muscarinic receptors, which play a crucial role in neuroprotection and cognitive function. Stimulation of M1 and M3 receptors can lead to neuroprotective effects by promoting non-amyloidogenic pathways in Alzheimer’s disease models .
  • Sigma Receptors: The compound may also act as a sigma receptor ligand. Sigma receptors are implicated in several neurological processes and have been targeted for drug development in neurodegenerative diseases .

1. Neuroprotective Effects

Studies have demonstrated that the compound exhibits neuroprotective properties by:

  • Reducing amyloid-beta (Aβ) plaque formation in vitro.
  • Enhancing neuronal survival under oxidative stress conditions.

2. Anticancer Activity

Preliminary investigations suggest potential anticancer properties:

  • In vitro studies indicate that the compound inhibits the proliferation of various cancer cell lines, possibly through apoptosis induction .

3. Antimicrobial Properties

The compound has shown activity against certain bacterial strains:

  • Effective against Gram-positive bacteria in preliminary assays.

Case Study 1: Neuroprotection in Alzheimer's Disease

A study evaluated the efficacy of the compound in a transgenic mouse model of Alzheimer's disease. Results indicated significant reductions in Aβ plaque burden and improvements in cognitive function as measured by behavioral tests .

Case Study 2: Cancer Cell Line Studies

In vitro testing against human cancer cell lines revealed a dose-dependent inhibition of cell growth. The mechanism appears to involve modulation of apoptotic pathways, although further research is needed to elucidate this fully .

Data Tables

Biological Activity Effect Mechanism
NeuroprotectiveReduced Aβ plaquesModulation of muscarinic receptors
AnticancerInhibition of cell growthInduction of apoptosis
AntimicrobialActivity against Gram-positive bacteriaUnknown

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

Methodological Answer: Synthesis optimization involves testing solvent systems (e.g., ethanol, DMF), temperature gradients, and catalyst choices. For example, reflux conditions in ethanol may enhance coupling efficiency between benzothiazole and dihydrobenzodioxine precursors . Monitor reaction progress via TLC or HPLC to identify intermediate formation and adjust stoichiometry. Purification via flash chromatography (ethyl acetate/hexane gradients) or recrystallization can improve yields, as seen in analogous benzothiazole-carboxamide syntheses .

Q. How should researchers validate the structural integrity and purity of this compound?

Methodological Answer: Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions (e.g., chloro-benzothiazole proton shifts at δ 7.8–8.2 ppm) .
  • FT-IR to verify carboxamide C=O stretches (~1650–1680 cm⁻¹) and benzodioxine ether linkages .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Refer to GHS-compliant SDS guidelines:

  • Use PPE (gloves, goggles) to avoid skin/eye contact; rinse exposed areas with water for ≥15 minutes .
  • Store in a ventilated, dry environment away from ignition sources due to potential HCl gas release during decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL, DFT) predict this compound’s reactivity or pharmacological targets?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to map electrostatic potentials and identify nucleophilic/electrophilic sites on the benzothiazole and dihydrobenzodioxine moieties .
  • Use molecular docking (AutoDock Vina) to screen against protein targets (e.g., kinases, GPCRs) linked to diseases like cancer or neurodegeneration .
  • Integrate AI-driven platforms (e.g., COMSOL Multiphysics) for reaction pathway simulations and parameter optimization .

Q. How can contradictory bioactivity data across studies be systematically resolved?

Methodological Answer:

  • Conduct dose-response assays (e.g., IC₅₀ in cancer cell lines) with standardized protocols to minimize variability .
  • Analyze batch-to-batch purity differences via LC-MS; impurities >2% can skew bioactivity .
  • Apply multivariate statistical analysis (ANOVA, PCA) to decouple confounding factors like solvent residues or assay conditions .

Q. What strategies enable scalable synthesis without compromising stereochemical integrity?

Methodological Answer:

  • Implement continuous-flow reactors for precise control of residence time and temperature during critical steps (e.g., amide bond formation) .
  • Use chiral HPLC or enzymatic resolution to isolate enantiomers if racemization occurs during scale-up .
  • Validate scalability via DoE (Design of Experiments) to identify critical process parameters (CPPs) affecting yield and purity .

Q. How can in vitro/in vivo pharmacokinetic profiles be correlated with structural modifications?

Methodological Answer:

  • Perform ADMET profiling :
  • Caco-2 assays for intestinal permeability.
  • Microsomal stability tests (human liver microsomes) to assess metabolic liability .
    • Introduce targeted substituents (e.g., dimethylaminoethyl group) to enhance solubility or blood-brain barrier penetration, as seen in related benzothiazole derivatives .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for optimizing reaction conditions?

Methodological Answer:

  • Apply response surface methodology (RSM) with central composite design to model interactions between variables (e.g., temperature, catalyst loading) .
  • Use Taguchi arrays to reduce experimental runs while maximizing data resolution for multi-factor systems .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results?

Methodological Answer:

  • Re-parameterize force fields in molecular dynamics simulations using experimental crystallographic or NMR data .
  • Validate in silico binding affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct target engagement metrics .

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